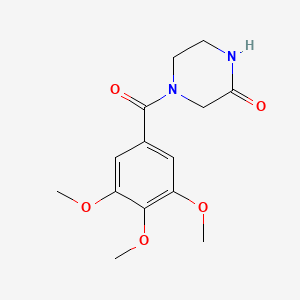
Piperazinone, 4-(3,4,5-trimethoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,5-trimethoxybenzoyl)-2-piperazinone: piperazinone, 4-(3,4,5-trimethoxybenzoyl)- , is a chemical compound with the molecular formula C14H18N2O5. It features a piperazinone ring substituted with three methoxy groups and a benzoyl group. This compound has attracted interest due to its potential biological activities.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone involves several steps. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with piperazine in the presence of a coupling agent (such as DCC or EDC) to form the desired product. The reaction typically occurs under mild conditions and yields the target compound.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers have synthesized this compound in the laboratory for various applications.
Chemical Reactions Analysis
Reactivity:: 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone can undergo various chemical reactions:
Oxidation: It may be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzoyl group or the piperazinone ring.
Substitution: Substituents on the benzoyl group can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The specific products depend on the reaction conditions and reagents used. Commonly observed products include derivatives with modified functional groups.
Scientific Research Applications
4-(3,4,5-trimethoxybenzoyl)-2-piperazinone has been investigated for its potential in various fields:
Medicine: Researchers have explored its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.
Chemistry: It serves as a building block for designing novel compounds.
Biology: Its interactions with biological targets are of interest.
Mechanism of Action
The exact mechanism by which 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone exerts its effects remains an active area of research. It likely involves interactions with specific cellular pathways or molecular targets.
Comparison with Similar Compounds
While 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone is unique due to its specific substitution pattern, similar compounds include:
1-(3,4,5-Trimethoxybenzyl)piperazine: A related compound with a benzyl group instead of a benzoyl group .
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
CAS No. |
59701-93-8 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxybenzoyl)piperazin-2-one |
InChI |
InChI=1S/C14H18N2O5/c1-19-10-6-9(7-11(20-2)13(10)21-3)14(18)16-5-4-15-12(17)8-16/h6-7H,4-5,8H2,1-3H3,(H,15,17) |
InChI Key |
FVVGGRQBWXFEJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















